

A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,1-Tribromopropane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,1,1-Tribromopropane**

Cat. No.: **B14695829**

[Get Quote](#)

Introduction

1,1,1-Tribromopropane is a halogenated organic compound belonging to the family of brominated alkanes. Its molecular structure consists of a three-carbon propane chain with three bromine atoms attached to the first carbon atom. This arrangement of atoms imparts specific chemical and physical characteristics to the molecule, making it a subject of interest in various chemical and research applications. This guide provides an in-depth overview of the key physicochemical properties of **1,1,1-tribromopropane**, along with detailed methodologies for their determination, aimed at researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Proper identification of a chemical substance is crucial for both research and safety. **1,1,1-Tribromopropane** is unambiguously identified by the following descriptors:

- IUPAC Name: **1,1,1-tribromopropane**[\[1\]](#)
- Molecular Formula: $C_3H_5Br_3$ [\[1\]](#)
- CAS Registry Number: 25497-42-1[\[1\]](#)
- Molecular Weight: 280.78 g/mol [\[1\]](#)

- Canonical SMILES: CCC(Br)(Br)Br[1]
- InChI: InChI=1S/C3H5Br3/c1-2-3(4,5)6/h2H2,1H3[1]
- InChIKey: AONKGGMHQHWMSM-UHFFFAOYSA-N[1]

Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of **1,1,1-tribromopropane**. It is important to note that experimental values for this specific isomer are not as widely reported as for other tribromopropane isomers like 1,2,3-tribromopropane. Therefore, some properties are listed as "Not available" and require experimental determination.

Property	Value	Source
Molecular Weight	280.78 g/mol	PubChem[1]
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Expected to be soluble in organic solvents and have limited solubility in water.	[2]
Vapor Pressure	Not available	
Refractive Index	Not available	

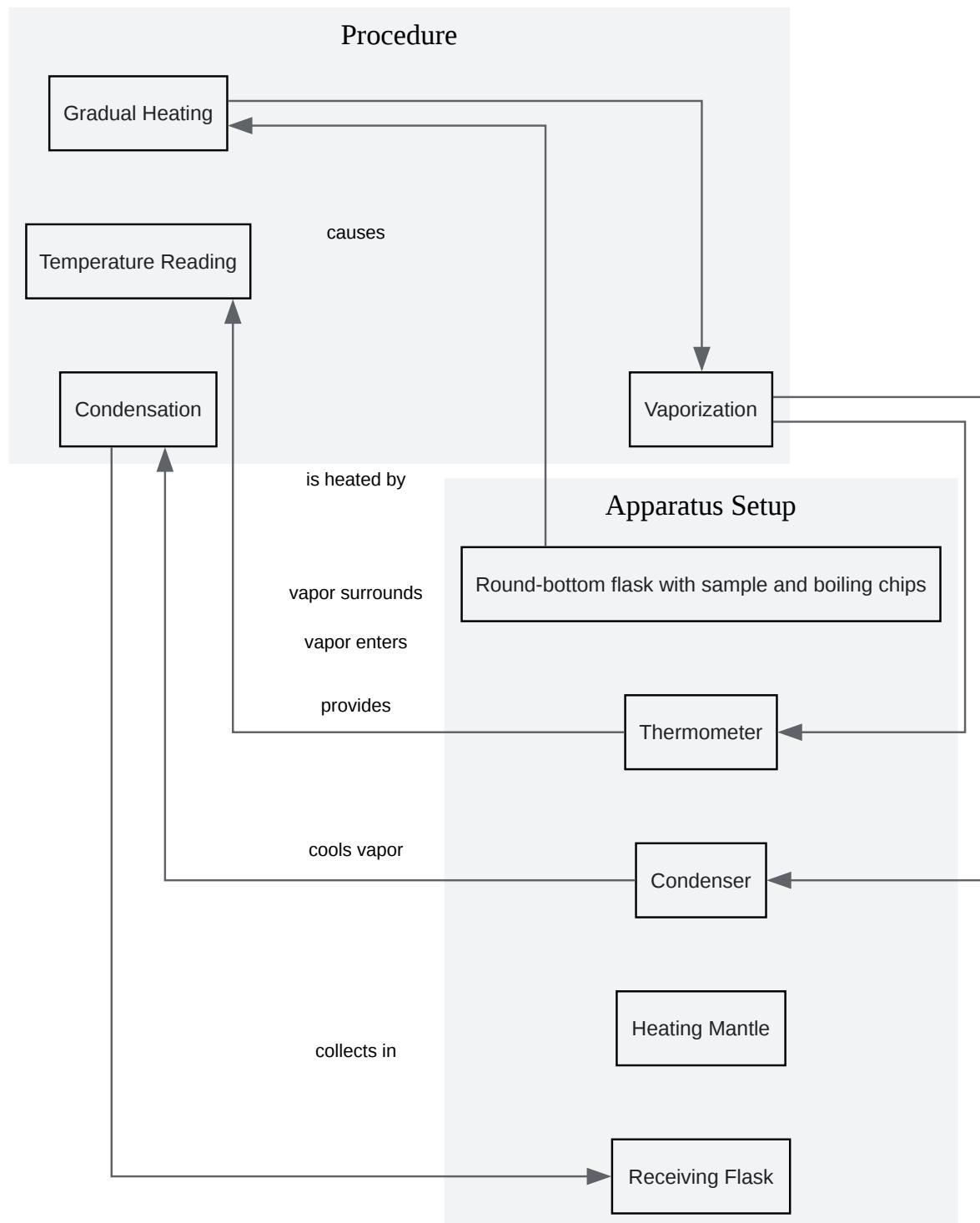
Note: Due to the limited availability of experimental data for **1,1,1-tribromopropane**, some values for related isomers are provided for context in the subsequent sections. For instance, 1,2,3-tribromopropane has a boiling point of 220 °C, a melting point of 16-17 °C, and a density of 2.398 g/cm³ at 25 °C.[3]

Experimental Determination of Physicochemical Properties

The following section outlines the standard experimental protocols for determining the key physicochemical properties of **1,1,1-tribromopropane**. The causality behind each step is explained to provide a deeper understanding of the methodology.

Determination of Boiling Point

The boiling point is a fundamental property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.


Experimental Protocol:

- Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a receiving flask.
- Sample Preparation: Place a small volume of **1,1,1-tribromopropane** and a few boiling chips into the round-bottom flask.
- Heating: Gradually heat the flask using the heating mantle.
- Observation: Record the temperature at which the liquid boils and a steady stream of condensate is observed in the condenser. This temperature is the boiling point.

Causality of Experimental Choices:

- Boiling chips are added to ensure smooth boiling and prevent bumping.
- Gradual heating is essential to accurately determine the boiling point and prevent superheating.
- The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

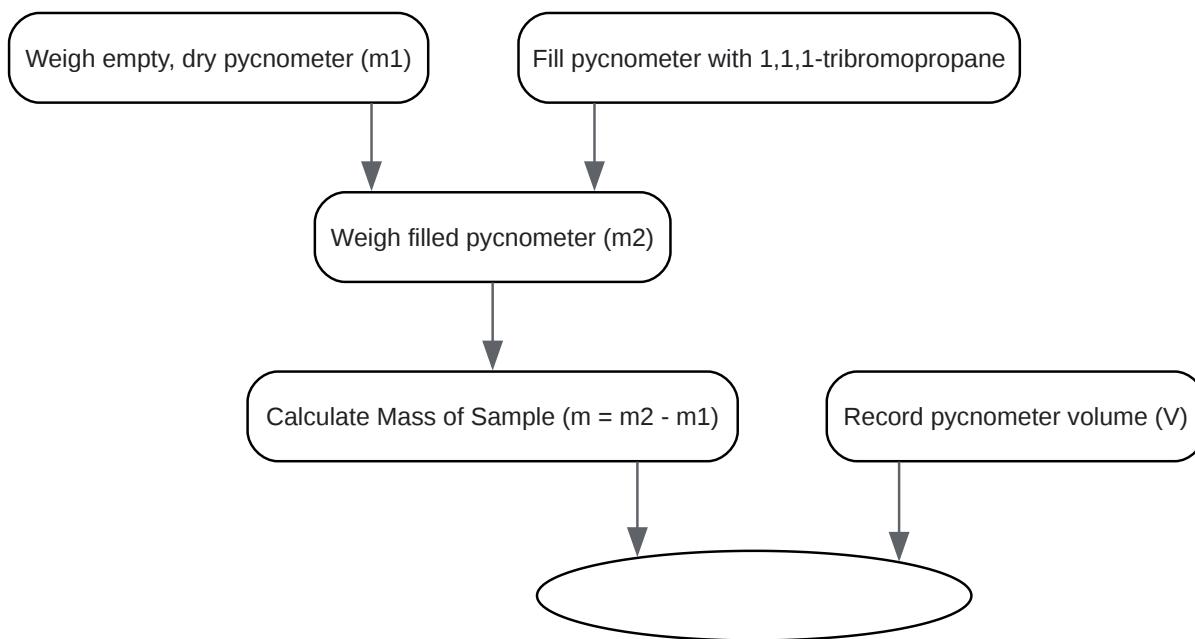
Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density is the mass of a substance per unit volume and is a characteristic property that can aid in identification and purity assessment.


Experimental Protocol:

- Mass of Pycnometer: Accurately weigh a clean, dry pycnometer (a small glass flask of known volume).
- Mass of Pycnometer with Sample: Fill the pycnometer with **1,1,1-tribromopropane**, ensuring no air bubbles are present, and weigh it again.
- Volume Determination: The volume of the pycnometer is typically pre-calibrated.
- Calculation: Calculate the density by dividing the mass of the sample (mass of filled pycnometer - mass of empty pycnometer) by the volume of the pycnometer.

Causality of Experimental Choices:

- A pycnometer is used because it allows for the precise measurement of a specific volume of liquid.
- Ensuring the absence of air bubbles is critical for an accurate volume measurement.
- Accurate weighing to several decimal places is necessary for a precise density calculation.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Pycnometer.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and identity of a compound. While a full experimental spectrum for **1,1,1-tribromopropane** is not readily available in public databases, the expected characteristics can be inferred from its structure and data from similar compounds.

- **¹H NMR:** The proton NMR spectrum is expected to show two signals: a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).
- **¹³C NMR:** The carbon NMR spectrum should exhibit two distinct signals, one for the methyl carbon and one for the methylene carbon.
- **Infrared (IR) Spectroscopy:** The IR spectrum of a related compound, 1-bromopropane, shows strong absorption bands for C-H stretching (2975-2845 cm⁻¹), C-H deformation (1470-1370 cm⁻¹), and C-Br stretching (750-550 cm⁻¹).^[4] Similar peaks would be expected for **1,1,1-tribromopropane**, with the C-Br stretch being particularly prominent.

- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight. Due to the presence of three bromine atoms, a characteristic isotopic pattern for Br (⁷⁹Br and ⁸¹Br) would be observed for the molecular ion and bromine-containing fragments.[5]

Safety, Handling, and Stability

Given the lack of specific safety data for **1,1,1-tribromopropane**, it is prudent to handle it with the same precautions as other brominated alkanes, which can be hazardous. The safety information for the related compound 1-bromopropane indicates that it is a flammable liquid and vapor, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer and may damage fertility or the unborn child.

Recommended Handling Procedures:

- Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood.[6]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles or a face shield.[7][8]
 - Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile).[9]
 - Skin and Body Protection: Wear a lab coat and closed-toe shoes.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.[6]
- Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[9]

Stability and Reactivity:

- The compound is expected to be stable under normal storage conditions.
- Avoid contact with strong oxidizing agents.[6]

Conclusion

1,1,1-Tribromopropane is a halogenated alkane for which detailed experimental physicochemical data is not extensively documented in publicly accessible literature. This guide has provided a framework for understanding its expected properties based on its chemical structure and by drawing parallels with related compounds. The detailed experimental protocols and safety guidelines presented here offer a foundation for researchers and scientists to safely handle and characterize this compound in a laboratory setting. Further experimental investigation is necessary to fully elucidate the physicochemical profile of **1,1,1-tribromopropane**.

References

- Zhongding Chemical. (2025). 1-Bromopropane Explained: Properties, Applications, and Sourcing Best Practices.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12565107, **1,1,1-Tribromopropane**.
- ChemSrc. (n.d.). 1,2,3-Tribromopropane.
- Enviro-tech. (n.d.). Safety Guide for Proper Handling of 1-Bromopropane (nPB) & Other Toxic Solvents.
- CAS Common Chemistry. (n.d.). 1,2,3-Tribromopropane.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of 1-bromopropane.
- ChemSynthesis. (2025). 1,2,3-tribromopropane.
- National Institute of Standards and Technology. (n.d.). **1,1,1-tribromopropane** in the NIST WebBook.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-bromopropane.
- Stenutz. (n.d.). 1,1,2-tribromopropane.
- Molinstincts. (n.d.). 1-Bromopropane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85756, 1,1,2-Tribromopropane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134838, 1,1,3-Tribromopropane.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7279, 1,2,3-Tribromopropane.
- National Institute of Standards and Technology. (n.d.). Propane, 1,1,2-tribromo- in the NIST WebBook.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1,1,1-Tribromopropane | C3H5Br3 | CID 12565107 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. CAS 96-11-7: 1,2,3-Tribromopropane | CymitQuimica [cymitquimica.com]
- 3. 1,2,3-Tribromopropane for synthesis 96-11-7 [sigmaaldrich.com]
- 4. C3H7Br CH3CH2CH2Br infrared spectrum of 1-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C3H7Br CH3CH2CH2Br mass spectrum of 1-bromopropane fragmentation pattern of m/z m/e ions for analysis and identification of n-propyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. techspray.com [techspray.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physicochemical Properties of 1,1,1-Tribromopropane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14695829#physicochemical-properties-of-1-1-1-tribromopropane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com